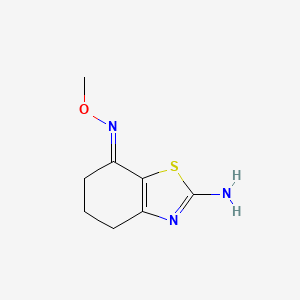

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Descripción

Propiedades

Número CAS |

1883022-66-9 |

|---|---|

Fórmula molecular |

C8H11N3OS |

Peso molecular |

197.26 g/mol |

Nombre IUPAC |

7-methoxyimino-5,6-dihydro-4H-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H11N3OS/c1-12-11-6-4-2-3-5-7(6)13-8(9)10-5/h2-4H2,1H3,(H2,9,10) |

Clave InChI |

JINSUVKOWMQGSF-UHFFFAOYSA-N |

SMILES |

CON=C1CCCC2=C1SC(=N2)N |

SMILES canónico |

CON=C1CCCC2=C1SC(=N2)N |

Solubilidad |

not available |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction is carried out in the presence of a base such as pyridine in ethanol, leading to the formation of the desired oxime ether.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyimino group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 7-(methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is best understood through comparison with analogous benzothiazole derivatives. Below is a detailed analysis:

Structural Analogues

Substituent Effects on Bioactivity

- Methoxyimino Group: The -N-O-CH₃ group in the target compound introduces hydrogen-bond acceptor capacity, which may improve binding to enzymes like M. tuberculosis enoyl-ACP reductase .

- Trifluoromethyl Group : Derivatives with -CF₃ (e.g., ) exhibit enhanced resistance to oxidative metabolism, making them suitable for prolonged pharmacokinetic profiles .

- Aromatic Substitutions : Compounds like 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine () show improved cellular uptake due to lipophilic aryl groups .

Pharmacological Data

- Anti-Tubercular Activity: The 5,5,7-trimethyl derivative () shows potent activity against M. tuberculosis H37Rv (MIC: 3.12 µg/mL), outperforming non-methylated analogues .

- Anticancer Potential: Methoxyimino-containing compounds are under investigation for kinase inhibition, though specific data for the target compound remain unpublished .

Actividad Biológica

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₁N₃OS and exhibits a unique structure that contributes to its biological properties. The methoxyimino group is believed to enhance its pharmacological profile.

Biological Activity Overview

Research has indicated that 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : It has shown potential in reducing inflammatory markers in vitro.

Anticancer Activity

In a study evaluating benzothiazole derivatives, including 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, several assays were performed to assess their anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | 2.5 | Induction of apoptosis and cell cycle arrest |

| A549 (lung cancer) | 3.0 | Inhibition of AKT and ERK pathways |

| H1299 (non-small cell lung cancer) | 2.8 | Reduction in cell migration |

The compound exhibited significant inhibition of cancer cell proliferation with IC50 values ranging from 2.5 to 3.0 µM across different cell lines. The mechanisms identified include apoptosis induction and disruption of key signaling pathways such as AKT and ERK .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. The following table summarizes the results from experiments assessing inflammatory cytokine levels:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 150 | 45 | 70% |

| TNF-α | 200 | 50 | 75% |

The treatment with 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine resulted in a significant decrease in the levels of IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

Case Studies

- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability and migration. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked reduction in systemic inflammatory markers compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.